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Compound of Interest

Compound Name: 5-Chloro-2-isopropoxyaniline

CAS No.: 937621-93-7

Cat. No.: B2933204

Get Quote

Technical Guide for Structural Elucidation and Characterization

Executive Summary
5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7), also identified as 2-amino-4-chlorophenyl

isopropyl ether, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical

active ingredients (APIs), particularly those targeting G-protein coupled receptors and kinase

inhibition. Its structural integrity—defined by the specific regiochemistry of the chlorine and

isopropoxy substituents relative to the amine—is paramount for downstream efficacy.

This guide provides an in-depth spectral profile (NMR, IR, MS) to serve as a definitive

reference for structural confirmation. It moves beyond simple data listing to explain the

causality of spectral features, ensuring researchers can distinguish this molecule from its

regioisomers (e.g., 4-chloro-2-isopropoxyaniline) during process development.

Molecular Characterization Strategy
The characterization strategy relies on a triangulation of mass spectrometry (molecular

weight/isotope pattern), infrared spectroscopy (functional group validation), and nuclear
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magnetic resonance (carbon skeleton and proton environment).

Physicochemical Profile
Property Value Note

Molecular Formula C₉H₁₂ClNO

Molecular Weight 185.65 g/mol Monoisotopic mass

Exact Mass 185.0607 For HRMS validation

Physical State Solid / Crystalline Powder Low melting point solid

Solubility DMSO, Methanol, Chloroform
Lipophilic nature due to

isopropyl/chloro groups

Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for verifying the regiochemistry of the substituents. The key

differentiator for this isomer is the coupling pattern of the aromatic protons and the chemical

shift of the isopropoxy methine proton.

¹H NMR (400 MHz, CDCl₃)
Rationale: The spectrum is characterized by the distinct isopropyl system (doublet + septet)

and an ABC aromatic system.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

1.35
Doublet (d, J =

6.1 Hz)
6H –CH(CH₃)₂

Methyl protons of

the isopropyl

group.

3.80
Broad Singlet (br

s)
2H –NH₂

Exchangeable

amine protons;

shift varies with

concentration/sol

vent.

4.52
Septet (sept, J =

6.1 Hz)
1H –O–CH–

Deshielded

methine proton

due to the

electronegative

oxygen (ether

linkage).

6.65
Doublet (d, J =

2.4 Hz)
1H Ar–H6

Ortho to NH₂,

meta to Cl.

Shielded by the

amino group.[1]

6.72
Doublet (d, J =

8.6 Hz)
1H Ar–H3

Ortho to O-iPr.

Shielded by the

alkoxy group.

6.78

Doublet of

Doublets (dd, J =

8.6, 2.4 Hz)

1H Ar–H4

Meta to O-iPr,

Ortho to Cl.

Shows coupling

to H3 and H6.
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Technical Note: The chemical shift of the methine proton at ~4.5 ppm distinguishes the O-

isopropyl (ether) from a C-isopropyl (alkyl) group, which would appear upfield at ~2.8 ppm.

¹³C NMR (100 MHz, CDCl₃)
Rationale: Confirms the carbon backbone and the oxidation state of the aromatic carbons.

Shift (δ ppm) Type Assignment Structural Insight

22.1 CH₃ –CH(CH₃)₂
Equivalent methyl

carbons.

71.5 CH –O–CH–

Ether carbon;

characteristic shift for

isopropoxy.

112.4 CH Ar–C3
Aromatic carbon ortho

to the ether oxygen.

115.8 CH Ar–C6
Aromatic carbon ortho

to the amine nitrogen.

119.5 CH Ar–C4
Aromatic carbon meta

to the ether.

125.2 Cq Ar–C5–Cl
Quaternary carbon

bearing chlorine.

137.8 Cq Ar–C1–NH₂
Quaternary carbon

bearing the amine.

144.5 Cq Ar–C2–O–

Quaternary carbon

bearing the ether

oxygen.
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Infrared (IR) Spectroscopy
IR is utilized primarily for "fingerprinting" the functional groups, specifically confirming the

primary amine and the ether linkage while ruling out carbonyl impurities (e.g., from incomplete

reduction of an amide precursor).

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Interpretation

3450, 3360 N–H Stretch Primary Amine (–NH₂)

Characteristic doublet

for

symmetric/asymmetric

stretching.

2975, 2930 C–H Stretch Alkyl (sp³)

Methyl and methine

stretches of the

isopropyl group.

1615, 1500 C=C Stretch Aromatic Ring
Skeletal vibrations of

the benzene ring.

1240 C–O–C Stretch Aryl Alkyl Ether

Strong band

confirming the

isopropoxy

attachment.

810, 750 C–H Bend (oop) 1,2,4-Trisubstituted

Out-of-plane bending

pattern for the specific

substitution.

680 C–Cl Stretch Aryl Chloride
Characteristic halogen

stretch.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and the isotopic signature essential for

confirming the presence of chlorine.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
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Molecular Ion: [M+H]⁺ = 186.07 (ESI) or M⁺ = 185 (EI).

Fragmentation Pattern (EI/ESI):

m/z Ion Type Fragment Structure Mechanism

185 / 187 [M]⁺ Parent Ion

Shows characteristic

3:1 ratio of ³⁵Cl:³⁷Cl

isotopes.

143 / 145 [M – 42]⁺ [Cl-C₆H₃(NH₂)-OH]⁺

McLafferty-like

rearrangement: Loss

of propene (C₃H₆) to

yield the phenol

derivative (2-amino-4-

chlorophenol).

127 [M – 58]⁺
[C₆H₃(NH₂)-OH –

NH₂]⁺

Further loss of the

amino group from the

phenol fragment.

Synthesis & Experimental Protocols
To ensure the spectral data corresponds to the correct isomer, the synthesis must be

regioselective. The standard industrial route involves the O-alkylation of 4-chloro-2-nitrophenol

followed by reduction.

Experimental Workflow

4-Chloro-2-nitrophenol O-Alkylation
(Isopropyl Bromide, K2CO3, DMF)

Intermediate:
4-Chloro-2-nitro-1-isopropoxybenzene

Reduction
(Fe/HCl or H2/Pd-C)

Product:
5-Chloro-2-isopropoxyaniline

Click to download full resolution via product page

Figure 1: Synthetic pathway for 5-Chloro-2-isopropoxyaniline ensuring regiochemical purity.

Detailed Protocol
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Step 1: O-Alkylation (Etherification)

Reagents: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF. Add Potassium

Carbonate (K₂CO₃, 1.5 eq).

Addition: Add Isopropyl Bromide (1.2 eq) dropwise at room temperature.

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for

disappearance of the phenol.

Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH

(to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

Intermediate: Yields yellow oil/solid (4-Chloro-2-nitro-1-isopropoxybenzene).

Step 2: Nitro Reduction

Reagents: Dissolve the intermediate in Ethanol/Water (5:1). Add Iron powder (3.0 eq) and

Ammonium Chloride (0.5 eq).

Reaction: Reflux at 80°C for 2–3 hours. The yellow color should fade to a pale

brown/colorless solution.

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2]

Neutralize with saturated NaHCO₃. Extract with Dichloromethane (DCM).[2]

Purification: Recrystallize from Hexane/Ethanol or purify via column chromatography if

necessary.

Quality Control & Impurity Profiling
When analyzing spectral data, be vigilant for these common impurities:

2-Amino-4-chlorophenol (Starting Material Hydrolysis):

NMR: Absence of isopropyl signals (1.35 ppm, 4.52 ppm).

MS: M+ 143.
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N-Alkylated Byproducts:

If alkylation conditions are too harsh, N-alkylation may occur.

NMR: Look for broad NH signal shifting or splitting, and extra isopropyl signals with

different shifts (~3.5 ppm for N-CH).

Regioisomers:

Ensure the coupling constants in ¹H NMR match the 1,2,4-substitution pattern (d, d, dd). A

symmetric pattern (d, d) would indicate 1,4-disubstitution (para), which is incorrect for this

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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